molecular formula C12H17N5O3 B4419828 1-methyl-{N}-(3,4,5-trimethoxybenzyl)-1{H}-tetrazol-5-amine

1-methyl-{N}-(3,4,5-trimethoxybenzyl)-1{H}-tetrazol-5-amine

Cat. No.: B4419828
M. Wt: 279.30 g/mol
InChI Key: VVWLHZFNRQKVGZ-UHFFFAOYSA-N
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Description

1-methyl-{N}-(3,4,5-trimethoxybenzyl)-1{H}-tetrazol-5-amine is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a 3,4,5-trimethoxybenzyl group attached to the tetrazole ring, which imparts unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-methyl-{N}-(3,4,5-trimethoxybenzyl)-1{H}-tetrazol-5-amine typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the 3,4,5-trimethoxybenzyl Group: The 3,4,5-trimethoxybenzyl group can be introduced through a nucleophilic substitution reaction, where the tetrazole ring is treated with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Methylation: The final step involves the methylation of the tetrazole nitrogen using methyl iodide in the presence of a base like sodium hydride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-methyl-{N}-(3,4,5-trimethoxybenzyl)-1{H}-tetrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 3,4,5-trimethoxybenzyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions, leading to the cleavage of the tetrazole ring and formation of corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon and copper sulfate.

Scientific Research Applications

1-methyl-{N}-(3,4,5-trimethoxybenzyl)-1{H}-tetrazol-5-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-{N}-(3,4,5-trimethoxybenzyl)-1{H}-tetrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes involved in cell wall synthesis or DNA replication.

Comparison with Similar Compounds

1-methyl-{N}-(3,4,5-trimethoxybenzyl)-1{H}-tetrazol-5-amine can be compared with other similar compounds, such as:

    1-methyl-{N}-(3,4,5-trimethoxybenzyl)-1{H}-benzimidazole: This compound has a benzimidazole ring instead of a tetrazole ring, which may result in different biological activities and chemical properties.

    1-methyl-{N}-(3,4,5-trimethoxybenzyl)-1{H}-imidazole:

    1-methyl-{N}-(3,4,5-trimethoxybenzyl)-1{H}-triazole: The triazole ring in this compound may lead to different chemical and biological properties compared to the tetrazole ring.

The uniqueness of this compound lies in its specific combination of the tetrazole ring and the 3,4,5-trimethoxybenzyl group, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3/c1-17-12(14-15-16-17)13-7-8-5-9(18-2)11(20-4)10(6-8)19-3/h5-6H,7H2,1-4H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWLHZFNRQKVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)NCC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601325192
Record name 1-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203335
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

876897-89-1
Record name 1-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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